molecular formula C6H9NO5 B14135255 4-(Carboxyformamido)butanoic acid CAS No. 98196-98-6

4-(Carboxyformamido)butanoic acid

Cat. No.: B14135255
CAS No.: 98196-98-6
M. Wt: 175.14 g/mol
InChI Key: ZFSRSSWMUOQXDN-UHFFFAOYSA-N
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Description

4-(Carboxyformamido)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a carboxyl group (-COOH) and a formamido group (-NHCHO) attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxyformamido)butanoic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis of nitriles. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Carboxyformamido)butanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex carboxylic acids or derivatives.

    Reduction: Reduction reactions can convert it to primary alcohols or aldehydes.

    Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products Formed

    Oxidation: Higher carboxylic acids or derivatives.

    Reduction: Primary alcohols or aldehydes.

    Substitution: Various substituted carboxylic acids.

Scientific Research Applications

4-(Carboxyformamido)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Carboxyformamido)butanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, participate in metabolic reactions, and influence cellular processes through its carboxyl and formamido groups. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Carboxyformamido)butanoic acid is unique due to the presence of both carboxyl and formamido groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

98196-98-6

Molecular Formula

C6H9NO5

Molecular Weight

175.14 g/mol

IUPAC Name

4-(oxaloamino)butanoic acid

InChI

InChI=1S/C6H9NO5/c8-4(9)2-1-3-7-5(10)6(11)12/h1-3H2,(H,7,10)(H,8,9)(H,11,12)

InChI Key

ZFSRSSWMUOQXDN-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CNC(=O)C(=O)O

Origin of Product

United States

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